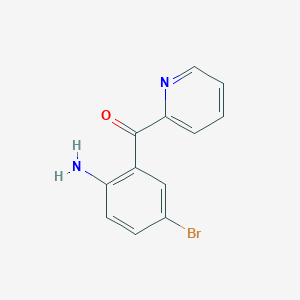

2-(2-Amino-5-bromobenzoyl)pyridine

Beschreibung

structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-amino-5-bromophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVZPFKJBLTYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166070 | |

| Record name | 2-(2-Amino-5-bromobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1563-56-0 | |

| Record name | 2-(2-Amino-5-bromobenzoyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1563-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Amino-5-bromobenzoyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Amino-5-bromobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromobenzoylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-AMINO-5-BROMOBENZOYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9874AL67QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(2-Amino-5-bromobenzoyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2-(2-Amino-5-bromobenzoyl)pyridine, a key intermediate in the pharmaceutical industry. With the CAS number 1563-56-0, this compound, also known as (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, is a critical building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably benzodiazepines such as Bromazepam and Remimazolam.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and detailed experimental protocols to support laboratory and development activities.

Introduction

This compound is a substituted benzophenone derivative featuring a pyridine ring, a bromine atom, and an amino group. This unique combination of functional groups imparts a specific reactivity profile that is leveraged in the synthesis of complex heterocyclic systems.[2] Its primary role as a precursor to anxiolytic and sedative drugs underscores its importance in medicinal chemistry and process development.[1][2] This guide will delve into the core chemical characteristics of this molecule, providing a foundational understanding for its effective utilization in research and manufacturing.

Chemical and Physical Properties

This compound is a yellow solid at room temperature.[2] A thorough understanding of its physical and chemical properties is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 1563-56-0 | [1][3] |

| IUPAC Name | (2-amino-5-bromophenyl)(pyridin-2-yl)methanone | [3] |

| Synonyms | (2-Amino-5-bromophenyl)-2-pyridinylmethanone, ABBP | [4] |

| Molecular Formula | C₁₂H₉BrN₂O | [1][3] |

| Molecular Weight | 277.12 g/mol | [1][3] |

| Appearance | Yellow solid | [2][5] |

| Melting Point | 98-100 °C | [2][5] |

| Boiling Point | 451 °C | [2][5] |

| Density | ~1.546 g/cm³ | [2] |

| Solubility | Soluble in DMSO and methanol | [2] |

| InChI Key | KHVZPFKJBLTYCC-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. The selection of a particular synthetic pathway is often dictated by the scale of production, availability of starting materials, and desired purity of the final product. Two common methods are detailed below.

Laboratory-Scale Synthesis from 2-Bromopyridine and 2-Amino-5-bromobenzoic Acid

A prevalent laboratory-scale synthesis involves the reaction of 2-bromopyridine with 2-amino-5-bromobenzoic acid.[1][2][6] This method utilizes an organolithium reagent to facilitate the coupling of the two aromatic systems.

Sources

- 1. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C12H9BrN2O | CID 73807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Cas 1563-56-0,2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | lookchem [lookchem.com]

- 6. benchchem.com [benchchem.com]

(2-amino-5-bromophenyl)(pyridin-2-yl)methanone structure elucidation

An In-depth Technical Guide to the Structural Elucidation of (2-amino-5-bromophenyl)(pyridin-2-yl)methanone

Introduction

(2-amino-5-bromophenyl)(pyridin-2-yl)methanone, a key intermediate in the synthesis of benzodiazepines such as bromazepam, is a molecule of significant interest to the pharmaceutical and organic synthesis communities.[1][2][3] Its precise molecular architecture—a pyridinyl group and an amino-bromophenyl group linked by a carbonyl bridge—is critical to its function as a synthetic precursor. Unambiguous structural verification is therefore not merely an academic exercise but a foundational requirement for quality control, reaction optimization, and regulatory compliance in drug development.

This guide provides a comprehensive, multi-technique workflow for the structural elucidation of this compound. We will proceed from initial mass and compositional analysis to a detailed mapping of the covalent framework, culminating in definitive three-dimensional structural confirmation. This narrative is designed for researchers and drug development professionals, emphasizing the causality behind experimental choices and the integration of data from multiple analytical techniques to build an unassailable structural proof.

Compound Profile:

-

Systematic Name: (2-amino-5-bromophenyl)(pyridin-2-yl)methanone[4]

-

Common Synonyms: 2-(2-Amino-5-bromobenzoyl)pyridine, ABBP[2][4]

Part 1: Foundational Analysis - Mass Spectrometry (MS)

The first step in characterizing any newly synthesized or isolated compound is to confirm its molecular weight and elemental composition. Electron Ionization Mass Spectrometry (EI-MS) is a robust technique for this purpose, providing both the molecular ion and characteristic fragmentation patterns that offer the first clues to the molecule's structure.

Causality and Expected Results

For (2-amino-5-bromophenyl)(pyridin-2-yl)methanone, the most telling feature in its mass spectrum is the presence of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[5][6] Consequently, any fragment containing a single bromine atom will appear as a pair of peaks (an isotopic doublet) of nearly equal intensity, separated by 2 m/z units. This provides a clear and immediate validation of the presence of bromine in the molecule.

The fragmentation of benzophenone derivatives is well-understood and typically involves cleavage at the bonds adjacent to the carbonyl group.[7][8][9] This allows us to predict the formation of key structural fragments, further corroborating the proposed structure.

Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion Structure/Formula | Significance |

| 276 / 278 | [C₁₂H₉⁷⁹BrN₂O]⁺ / [C₁₂H₉⁸¹BrN₂O]⁺ | Molecular Ion (M⁺) . The 1:1 intensity doublet confirms the presence of one bromine atom and establishes the molecular weight. |

| 183 / 185 | [C₇H₄⁷⁹BrO]⁺ / [C₇H₄⁸¹BrO]⁺ | Bromobenzoyl cation . Results from the cleavage of the C-C bond between the carbonyl carbon and the pyridine ring. Its isotopic pattern confirms the bromine is on the phenyl ring. |

| 155 / 157 | [C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺ | Bromophenyl cation . Formed by the loss of a carbonyl group (CO) from the bromobenzoyl cation. |

| 105 | [C₆H₅N₂]⁺ or [C₇H₅O]⁺ (rearranged) | Fragment corresponding to the non-brominated portion of the molecule. |

| 78 | [C₅H₄N]⁺ | Pyridinyl cation . Results from the cleavage of the C-C bond between the carbonyl carbon and the aminobromophenyl ring. Confirms the pyridine moiety. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV (standard for library matching and reproducible fragmentation).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-400.

-

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio to clearly resolve the isotopic patterns.

-

Data Analysis: Identify the molecular ion peak (M⁺) and its M+2 partner. Analyze the major fragment ions and compare them against the predicted fragmentation pattern.

Part 2: Definitive Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the mass and key fragments, NMR spectroscopy provides the definitive map of the molecular skeleton. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can unambiguously determine the precise connectivity of every atom in the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their proximity to other protons (spin-spin splitting).

Expected ¹H NMR Signals: The structure contains two distinct aromatic systems: the 1,2,4-trisubstituted aminobromophenyl ring and the monosubstituted pyridine ring.

-

Aminobromophenyl Protons (3H): These protons will form an ABC spin system.

-

H6 (doublet, ~7.8 ppm): This proton is ortho to the electron-withdrawing carbonyl group and will be the most downfield of this system. It is split by H4.

-

H4 (doublet of doublets, ~6.8 ppm): This proton is ortho to the bromine and meta to the amino group. It is split by H3 and H6.

-

H3 (doublet, ~6.6 ppm): This proton is ortho to the electron-donating amino group and will be the most upfield. It is split by H4.

-

-

Pyridine Protons (4H): This is a classic ABCD spin system.

-

H6' (doublet, ~8.6 ppm): The proton ortho to the ring nitrogen is the most deshielded and appears furthest downfield.

-

H3', H4', H5' (multiplets, ~7.4-8.0 ppm): These protons will appear as complex multiplets in the aromatic region.

-

-

Amino Protons (-NH₂, 2H): A broad singlet around 5.5-6.5 ppm. Its chemical shift is highly dependent on solvent, concentration, and temperature, and it may exchange with D₂O.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon environments. The key signal is the carbonyl carbon, which is highly deshielded.

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (C=O): A weak signal at ~190-195 ppm.

-

Aromatic Carbons (11 signals):

-

C-Br (~110-115 ppm): The carbon directly bonded to bromine.

-

C-NH₂ (~150-155 ppm): The carbon directly bonded to the amino group, shifted downfield by the nitrogen.

-

The remaining 9 aromatic carbons will appear between ~120-150 ppm.

-

2D NMR: Connecting the Pieces

2D NMR is essential for assembling the fragments identified by 1D NMR into a coherent structure.

-

COSY (Correlation Spectroscopy): This experiment identifies coupled protons. We expect to see correlations between H3-H4 and H4-H6 on the phenyl ring, and between H3'-H4', H4'-H5', and H5'-H6' on the pyridine ring, confirming the proton assignments within each ring system.[10]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[11][12] This allows for the unambiguous assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity (2-3 bonds).[11][13] For this molecule, the most critical correlations are those that link the two rings to the carbonyl carbon:

-

Correlation from H6 (phenyl ring) to the carbonyl carbon (C=O) .

-

Correlation from H6' (pyridine ring) to the carbonyl carbon (C=O) .

-

These two correlations definitively prove that the carbonyl group acts as the bridge between the aminobromophenyl and pyridinyl moieties.

Caption: Key HMBC correlations confirming the molecular backbone.

Predicted NMR Data Summary

| Assignment | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| C=O | - | ~192 | - |

| C2 | - | ~152 | H3, H6 |

| C3 | ~6.6 (d) | ~118 | C2, C4, C5 |

| C4 | ~6.8 (dd) | ~120 | C2, C3, C5, C6 |

| C5 | - | ~112 | H3, H4, H6 |

| C6 | ~7.8 (d) | ~135 | C2, C4, C5, C=O |

| C2' | - | ~155 | H3', H6' |

| C3' | ~7.9 (d) | ~125 | C2', C4', C5' |

| C4' | ~7.5 (t) | ~137 | C2', C3', C5', C6' |

| C5' | ~8.0 (t) | ~128 | C3', C4', C6' |

| C6' | ~8.6 (d) | ~149 | C2', C4', C5', C=O |

| -NH₂ | ~6.0 (br s) | - | - |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher for good signal dispersion.

-

Temperature: 298 K.

-

-

1D Spectra Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

-

2D Spectra Acquisition:

-

Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

-

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all signals based on chemical shifts, multiplicities, and 2D correlations.

Part 3: Functional Group Identification - Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Causality and Expected Absorptions

The structure contains several key functional groups that will give rise to strong, identifiable peaks in the IR spectrum. The primary amine (-NH₂) has characteristic symmetric and asymmetric stretching vibrations. The conjugated ketone (C=O) has a very strong and sharp absorption that is shifted to a lower frequency due to conjugation with two aromatic rings.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3480, 3360 | N-H asymmetric & symmetric stretch | Primary Amine (-NH₂) | Two sharp bands |

| 3100-3000 | C-H stretch | Aromatic Rings | Medium intensity |

| ~1660 | C=O stretch | Conjugated Ketone | Strong, sharp |

| 1600-1450 | C=C and C=N stretch | Aromatic Rings | Multiple sharp bands |

| ~1280 | C-N stretch | Aromatic Amine | Medium intensity |

| Below 700 | C-Br stretch | Bromo-Aromatic | Medium to weak |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Setup: Perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Part 4: Unambiguous Confirmation - Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.[14]

Methodology and Significance

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and mathematically analyzed to generate a 3D electron density map, from which the atomic positions can be determined.[14][15] For (2-amino-5-bromophenyl)(pyridin-2-yl)methanone, this technique would definitively confirm the relative positions of the amino and bromo substituents on the phenyl ring and the connectivity of the entire molecular assembly. Authoritative crystallographic data for this compound already exists in the Cambridge Crystallographic Data Centre (CCDC), under deposition number 126513, providing a solid reference for confirmation.[4]

Experimental Workflow: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation from a suitable solvent (e.g., ethanol, ethyl acetate).[16]

-

Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Mount the crystal on the diffractometer. A stream of cold nitrogen (~100-150 K) is typically used to minimize thermal motion and radiation damage. Collect the diffraction data.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final structural model.

-

Validation: The final structure is validated using metrics such as R-factors and by checking for any unusual geometric parameters.

Integrated Elucidation Workflow

The power of this multi-technique approach lies in its self-validating and complementary nature. Each experiment provides a piece of the puzzle, and together they form a complete and irrefutable picture of the molecular structure.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone , 98% , 1563-56-0 - CookeChem [cookechem.com]

- 4. This compound | C12H9BrN2O | CID 73807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. ncl.ac.uk [ncl.ac.uk]

- 16. benthamopen.com [benthamopen.com]

CAS 1563-56-0 physical characteristics

An In-depth Technical Guide to the Physical Characteristics of Carbofuran (CAS 1563-56-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

Carbofuran (CAS No. 1563-56-0) is a broad-spectrum N-methylcarbamate pesticide widely used to control insects, mites, and nematodes in a variety of agricultural crops.[1][2][3] Marketed under trade names such as Furadan® and Curaterr®, it functions as a systemic insecticide with contact and stomach action.[3][4][5][6] The molecule's efficacy is intrinsically linked to its physicochemical properties, which govern its environmental fate, bioavailability, and mechanism of action. This guide provides a comprehensive analysis of the core physical and chemical characteristics of Carbofuran, offering field-proven insights and methodologies essential for professionals in research and development.

Chemical Identity and Molecular Structure

A thorough understanding of a compound's characteristics begins with its fundamental identity. Carbofuran is a benzofuran-derived carbamate.[7]

-

Preferred IUPAC Name: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate[4]

The structure features a planar benzofuran ring system fused to a dihydrofuran ring, with a methylcarbamate functional group at the 7-position.[7] This specific arrangement is critical to its biological activity, primarily its function as a potent cholinesterase inhibitor.[3][5][12]

Core Physicochemical Properties

The physical state and behavior of Carbofuran under various conditions are dictated by the properties summarized below. These values are critical for designing experimental protocols, understanding environmental transport, and developing analytical methods.

| Property | Value | Source(s) |

| Appearance | White, crystalline solid | [1][4][8][13] |

| Odor | Odorless | [1][8][13] |

| Melting Point | 150–154 °C (302–307 °F) | [1][4][8][9][14] |

| Boiling Point | 313.3 °C (595.9 °F) | [4][7] |

| Density / Specific Gravity | 1.18 g/cm³ at 20 °C | [4][8][9][14] |

| Vapor Pressure | 2.7 mPa at 33 °C 3.1 x 10⁻⁷ mbar at 20 °C | [1][2][8][14] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 1.60 – 2.32 | [2][7][8][14] |

Carbofuran's high melting point and low vapor pressure are characteristic of a stable crystalline solid at room temperature.[4][13][15] Its density, being greater than water, indicates it will sink in aqueous environments.[9] The Log Kₒw value of approximately 2.32 suggests moderate lipophilicity, which influences its partitioning behavior in biological and environmental systems.[7][8]

Solubility Profile

Solubility is a determinative factor for a pesticide's application, absorption by plants, and mobility in soil and water.

-

Water Solubility: Carbofuran is moderately soluble in water. Reported values vary with temperature, ranging from 320 mg/L to 700 mg/L at 25 °C.[1][2][8][14][15] This property is sufficient for it to be absorbed by plant roots and translocated systemically throughout the plant.[4][14]

-

Organic Solvent Solubility: It is readily soluble in various organic solvents. High solubility is observed in acetone, acetonitrile, dichloromethane, and dimethylformamide.[5][8][15][16] Conversely, it is barely soluble in less polar solvents like toluene and insoluble in xylene and kerosene.[8][17]

This solubility profile is crucial for the development of formulations and analytical methods, where solvent choice dictates extraction efficiency and chromatographic behavior.

Chemical Stability and Degradation Pathway

The stability of Carbofuran is highly dependent on pH.

-

Acidic and Neutral Conditions: It is stable under neutral or acidic conditions.[8][14]

-

Alkaline Conditions: Carbofuran is unstable in alkaline media, where it undergoes rapid chemical hydrolysis.[1][8][9][14] The hydrolysis half-life in water at 25 °C is approximately 690 weeks at a pH of 6.0, but this decreases dramatically to 8.2 weeks at pH 7.0 and just 1.0 week at pH 8.0.[1][14]

This pH-dependent hydrolysis is a primary degradation pathway in the environment.[1][6] In addition to hydrolysis, Carbofuran is degraded in soil and water by microbial action and, to a lesser extent, by photodecomposition.[1][14] Key degradation products include carbofuran phenol, 3-hydroxycarbofuran, and 3-ketocarbofuran.[14]

Spectroscopic Profile

The structural features of Carbofuran give rise to a distinct spectroscopic signature, which is foundational for its analytical identification and quantification.

-

Infrared (IR) Spectroscopy: Expected characteristic absorption bands include a strong C=O stretching vibration around 1720 cm⁻¹ from the carbamate group and an N-H bending vibration near 1520 cm⁻¹.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR signals are expected in the aromatic region (δ 7.4-6.8 ppm) corresponding to the protons on the benzofuran ring system, and a distinct signal for the N-methyl group around δ 3.0 ppm.[7]

-

Mass Spectrometry (MS): The NIST WebBook provides reference mass spectra for Carbofuran, which is essential for its unambiguous identification in complex matrices using techniques like GC-MS or LC-MS.[10]

Mechanism of Action: A Physicochemical Perspective

Carbofuran's toxicity stems from its activity as an acetylcholinesterase (AChE) inhibitor.[3][8][12] The carbamate moiety of the molecule is structurally analogous to acetylcholine, the natural substrate for AChE. Carbofuran binds to the active site of the enzyme, causing carbamylation.[8] This process inactivates the enzyme, preventing it from breaking down the neurotransmitter acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to overstimulation of nerve impulses, paralysis, and ultimately death in insects.[12][18] This inhibition is reversible, in contrast to the irreversible inhibition caused by organophosphate pesticides.[1][19]

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Carbofuran.

Experimental Protocol: Quantification of Carbofuran in Soil by HPLC-UV

This protocol describes a validated method for determining Carbofuran residues in soil, adapted from established methodologies.[20][21] It relies on solvent extraction followed by High-Performance Liquid Chromatography with UV detection.

A. Objective: To quantify Carbofuran concentration in a soil matrix.

B. Materials and Reagents:

-

Carbofuran analytical standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) Cartridges (e.g., C18)

-

0.45 µm Syringe Filters

-

Mechanical shaker

-

Centrifuge

-

HPLC system with UV detector (set to ~282 nm)[20]

-

Analytical column (e.g., C18, 250 x 4.6 mm, 5 µm)

C. Step-by-Step Methodology:

-

Standard Preparation:

-

Prepare a stock solution of 100 µg/mL by accurately weighing 10 mg of Carbofuran standard into a 100 mL volumetric flask and dissolving in acetonitrile.

-

Create a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock solution with the mobile phase.

-

-

Sample Extraction:

-

Weigh 10 g of the soil sample into a 50 mL conical flask.

-

Add 20 mL of ethyl acetate as the extraction solvent.[21]

-

Seal the flask and place it on a mechanical shaker for 30 minutes to ensure thorough extraction.

-

Centrifuge the resulting slurry at 4000 rpm for 10 minutes to separate the soil particles from the solvent.

-

Carefully decant the supernatant (the ethyl acetate extract) into a clean vial.

-

-

Extract Cleanup (if necessary):

-

For matrices with high organic content, a cleanup step is recommended.

-

Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of acetonitrile through it.

-

Load 2 mL of the soil extract onto the cartridge.

-

Elute the Carbofuran with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.

-

-

HPLC Analysis:

-

Set up the HPLC system. A typical mobile phase is a mixture of acetonitrile and water (e.g., 60:40 v/v) with a flow rate of 1.0 mL/min.[20]

-

Set the UV detector wavelength to 282 nm.[20]

-

Filter the reconstituted extract and all working standards through a 0.45 µm syringe filter before injection.

-

Inject 20 µL of each standard to generate a calibration curve (Peak Area vs. Concentration).

-

Inject 20 µL of the prepared sample extract.

-

-

Quantification:

-

Identify the Carbofuran peak in the sample chromatogram by comparing its retention time to that of the standards.

-

Calculate the concentration of Carbofuran in the sample extract using the linear regression equation from the calibration curve.

-

Determine the final concentration in the soil (in mg/kg) by accounting for the initial sample weight and extraction volume.

-

Conclusion

The physical and chemical characteristics of Carbofuran (CAS 1563-56-0) define its profile as a potent, systemic insecticide. Its moderate water solubility, pH-dependent stability, and specific molecular geometry are directly responsible for its environmental behavior and its highly effective, albeit toxic, mechanism of action as a cholinesterase inhibitor. The data and protocols presented in this guide provide researchers and developers with the foundational knowledge required for informed handling, analysis, and investigation of this significant compound.

References

- [4] Wikipedia. Carbofuran. [Link]

- [8] National Center for Biotechnology Information. PubChem Compound Summary for CID 2566, Carbofuran. [Link]

- [5] University of Hertfordshire. Carbofuran (Ref: OMS 864). Agriculture & Environment Research Unit (AERU). [Link]

- [1] Extension Toxicology Network. Pesticide Information Profile: Carbofuran. EXTOXNET. [Link]

- [13] Centers for Disease Control and Prevention. Carbofuran. The National Institute for Occupational Safety and Health (NIOSH). [Link]

- [2] Government of Canada. Carbofuran. Canada.ca. [Link]

- [14] World Health Organization.

- [12] Kempuraj, D., et al. Carbofuran pesticide toxicity to the eye. Experimental Eye Research. PubMed Central. [Link]

- [7] WebQC.Org. Carbofuran (C₁₂H₁₅NO₃): Chemical Compound Analysis. [Link]

- [15] U.S. Environmental Protection Agency. Pesticide Fact Sheet: Carbofuran. [Link]

- [10] National Institute of Standards and Technology. Carbofuran. NIST Chemistry WebBook. [Link]

- [17] ChemBK. Carbofuran. [Link]

- [16] GazFinder. carbofuran (C12H15NO3). [Link]

- [3] chemeurope.com. Carbofuran. [Link]

- [19] Dartmouth College. CARBOFURAN. Toxic Substances Research Program. [Link]

- [24] USDA Agricultural Research Service. ARS PESTICIDE PROPERTIES: CARBOFURAN. [Link]

- [25] Food and Agriculture Organization of the United N

- [26] INRAE. Carbofuran.

- [20] Der Pharma Chemica.

- [21] SciELO. VALIDATION OF AN ANALYTICAL METHOD FOR CARBOFURAN DETERMINATION ON SOILS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH UV DETECTION (HPLC-UV). [Link]

- [27] Pertanika Journal of Tropical Agricultural Science.

- [28] EU Reference Laboratories for Pesticides. Analysis of Residues of Carbofuran (sum) Using QuEChERS Method. [Link]

- [29] International Programme on Chemical Safety. ICSC 0122 - CARBOFURAN. INCHEM. [Link]

- [30] SciSpace.

- [18] YouTube.

Sources

- 1. EXTOXNET PIP - CARBOFURAN [extoxnet.orst.edu]

- 2. canada.ca [canada.ca]

- 3. Carbofuran [chemeurope.com]

- 4. Carbofuran - Wikipedia [en.wikipedia.org]

- 5. Carbofuran (Ref: OMS 864) [sitem.herts.ac.uk]

- 6. Carbofuran | 1563-66-2 [chemicalbook.com]

- 7. webqc.org [webqc.org]

- 8. Carbofuran | C12H15NO3 | CID 2566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CARBOFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Carbofuran [webbook.nist.gov]

- 11. hpc-standards.com [hpc-standards.com]

- 12. Carbofuran pesticide toxicity to the eye - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Carbofuran [cdc.gov]

- 14. cdn.who.int [cdn.who.int]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. Respiratory protection equipments C12H15NO3 (carbofuran), CAS number 1563-66-2 [en.gazfinder.com]

- 17. chembk.com [chembk.com]

- 18. m.youtube.com [m.youtube.com]

- 19. idc-online.com [idc-online.com]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. scielo.org.co [scielo.org.co]

An In-depth Technical Guide to the Solubility of 2-(2-Amino-5-bromobenzoyl)pyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-(2-Amino-5-bromobenzoyl)pyridine, a key intermediate in the synthesis of pharmaceuticals such as Bromazepam.[1] Directed at researchers, scientists, and professionals in drug development, this document synthesizes available solubility data, explores the physicochemical principles governing its solubility, and presents a detailed, field-proven protocol for its empirical determination. By integrating theoretical insights with practical methodologies, this guide aims to be an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this critical compound.

Introduction: The Significance of Solubility in Pharmaceutical Synthesis

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences the entire drug development pipeline. For this compound, also known as (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, understanding its behavior in various organic solvents is paramount.[1][2] As a pivotal building block in the synthesis of benzodiazepines, its solubility dictates crucial process parameters, including reaction kinetics, ease of purification, crystal morphology, and ultimately, the yield and purity of the final API.[1] Inadequate solubility can lead to processing challenges, necessitating larger solvent volumes, and complicating isolation and purification procedures. Conversely, a well-characterized solubility profile enables the rational selection of solvent systems, leading to more efficient, scalable, and cost-effective manufacturing processes.

This guide provides an in-depth examination of the solubility of this compound, offering both a summary of known data and a robust framework for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's inherent properties is essential to interpreting its solubility characteristics.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉BrN₂O | [1][3] |

| Molecular Weight | 277.12 g/mol | [1][3] |

| Appearance | Yellow to light yellow solid/crystalline powder | [2][4] |

| Melting Point | 98-100 °C | [2][4] |

| pKa (Predicted) | 2.66 ± 0.10 | [4] |

| Structure | ||

The structure reveals a molecule with several key features influencing its polarity and, by extension, its solubility. The presence of an amino (-NH₂) group and a carbonyl (C=O) group, along with the nitrogen atom in the pyridine ring, introduces polar characteristics and the potential for hydrogen bonding. However, the molecule also possesses a significant non-polar surface area due to the benzene and pyridine rings. The bromine atom further contributes to the molecule's overall properties. This combination of polar and non-polar features suggests that its solubility will be highly dependent on the nature of the solvent.

Solubility Profile of this compound

The solubility of a compound is not an absolute value but rather a function of the solute, the solvent, and the experimental conditions (e.g., temperature, pressure). The principle of "like dissolves like" is a useful starting point for predicting solubility; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

Table 2: Solubility of this compound in Various Organic Solvents

| Solvent | Solvent Polarity (Dielectric Constant) | Quantitative Solubility (at ambient temperature) | Qualitative Solubility | Source(s) |

| Dimethylformamide (DMF) | 36.7 | 30 mg/mL | - | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 30 mg/mL | Soluble / Slightly Soluble | [4][5] |

| Ethanol | 24.5 | 30 mg/mL | Soluble | [1] |

| Methanol | 32.7 | - | Sparingly Soluble | [4] |

| Acetonitrile | 37.5 | Data not available | - | |

| Acetone | 20.7 | Data not available | - | |

| Dichloromethane (DCM) | 8.93 | Data not available | - | |

| Ethyl Acetate | 6.02 | Data not available | - | |

| Tetrahydrofuran (THF) | 7.58 | Data not available | - | |

| Toluene | 2.38 | Data not available | - |

Note: The quantitative data of 30 mg/mL for DMF, DMSO, and Ethanol is provided by a commercial supplier and should be experimentally verified for specific applications.

The available data indicates that this compound exhibits good solubility in polar aprotic solvents like DMF and DMSO, and in the polar protic solvent ethanol. Its "sparingly soluble" nature in methanol suggests that while it prefers polar environments, subtle differences in solvent structure can have a significant impact. For instance, the slightly lower polarity and different hydrogen bonding capabilities of methanol compared to ethanol may account for this difference.

Based on the compound's structure, which has both polar functional groups and non-polar aromatic rings, it is expected to have limited solubility in highly non-polar solvents like toluene and moderate solubility in solvents of intermediate polarity such as dichloromethane, ethyl acetate, and tetrahydrofuran.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is governed by a complex interplay of factors:

-

Solute-Solvent Interactions: For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions. The amino and carbonyl groups of the molecule can act as hydrogen bond acceptors, and the amino group can also act as a hydrogen bond donor. Solvents capable of hydrogen bonding (e.g., alcohols) or with strong dipole moments (e.g., DMSO, DMF) will interact favorably with these groups, promoting solubility.

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to break the crystal lattice of the solid.

-

Crystalline Structure: The arrangement of molecules in the solid state (crystal lattice) significantly affects solubility. A more stable crystal lattice requires more energy to break apart, resulting in lower solubility. Polymorphism, the existence of different crystal forms, can therefore lead to different solubility profiles.

Experimental Determination of Solubility: A Validated Protocol

Given the importance of accurate solubility data, a robust and reproducible experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the solvent is saturated with the solute, and the concentration of the dissolved solute represents its solubility under those conditions. The concentration is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectroscopy.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility into several vials (a minimum of three replicates is recommended).

-

Pipette a precise volume of the chosen organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the measured solubility does not change with longer agitation times).

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle for a short period.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (pre-conditioned with the solvent) into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantitative Analysis:

-

Using HPLC:

-

Chromatographic Conditions: A reversed-phase HPLC method is suitable. A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase of methanol and water (e.g., 70:30 v/v) at a flow rate of 1.0 mL/min can be effective.[6] Detection can be performed using a UV detector at a wavelength where the compound has significant absorbance (e.g., 230 nm).[6]

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and plot the peak area against the concentration to generate a calibration curve.

-

Sample Analysis: Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectroscopy:

-

This method is applicable if the solvent does not absorb significantly at the wavelength of maximum absorbance (λmax) of this compound.

-

Calibration Curve: Prepare a series of standard solutions and measure their absorbance at the λmax to create a calibration curve according to the Beer-Lambert law.

-

Sample Analysis: Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Implications for Research and Drug Development

A comprehensive understanding of the solubility of this compound provides several advantages:

-

Process Optimization: Enables the selection of the most appropriate solvents for synthesis, leading to improved reaction yields and purities.

-

Purification Strategy: Informs the choice of solvents for crystallization, a critical step for isolating the compound in a highly pure form.

-

Formulation Development: Although an intermediate, understanding its solubility can provide insights into the potential behavior of the final API, especially regarding the formation of solvates.

-

Analytical Method Development: Knowledge of its solubility is crucial for preparing standard solutions for various analytical techniques.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in pharmaceutical research and development. This technical guide has provided a synthesis of the available solubility data, an exploration of the underlying physicochemical principles, and a detailed, validated protocol for its experimental determination. While the compound shows good solubility in polar aprotic and some polar protic solvents, further quantitative data across a broader range of solvents is necessary for a complete profile. The provided experimental workflow offers a robust framework for researchers to generate this valuable data, thereby facilitating more efficient and informed decision-making in the synthesis and handling of this important pharmaceutical intermediate.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound CAS 1563-56-0 Product Specification.

- LookChem. (n.d.). Cas 1563-56-0, 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE.

- El-Kassem, L. T., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PMC - NIH.

- Hisham, M., et al. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. NIH.

- Solubility of Things. (n.d.). Pyridine.

- ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Comprehensive Overview.

- Murti, Y. B., et al. (n.d.). UV-Vis Spectroscopy to Enable Determination of the Dissolution Behavior of Solid Dispersions Containing Curcumin and Piperine. University of Groningen research portal.

- Baluja, S., et al. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

- Baluja, S., et al. (n.d.). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News.

- Bard, B., et al. (2008). High throughput UV method for the estimation of thermodynamic solubility and the determination of the solubility in biorelevant media. PubMed.

- Asian Journal of Organic & Medicinal Chemistry. (n.d.). 2-Aminobenzophenone.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Science.

- Shimizu, S., et al. (n.d.). Incompatibilities between N-Bromosuccinimide and Solvents. ACS Publications.

- PubChem. (n.d.). This compound.

- ResearchGate. (2022). A stable organic solution of bromine?.

- PubChem. (n.d.). 2-Aminobenzophenone.

- ResearchGate. (2025). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.

- Google Patents. (n.d.). Bromination of aromatic compounds.

- Malaysian Journal of Analytical Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF A REVERSE PHASE-HIGH PERFORMANCE LIQUID CHROMATOGRAPHY-ULTRAVIOLET METHOD FOR SIMULTANEOUS DETECTION.

- Shimadzu. (n.d.). Application Data Sheet AD-0056.

Sources

- 1. enamine.net [enamine.net]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminobenzophenone (CAS 2835-77-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bioassaysys.com [bioassaysys.com]

Spectroscopic Characterization of 2-(2-Amino-5-bromobenzoyl)pyridine: A Technical Guide

Introduction

2-(2-Amino-5-bromobenzoyl)pyridine, also known by its IUPAC name (2-amino-5-bromophenyl)(pyridin-2-yl)methanone and as Bromazepam Impurity A, is a fine chemical of significant interest within the pharmaceutical industry.[1] With the molecular formula C₁₂H₉BrN₂O and a molecular weight of 277.12 g/mol , this yellow, crystalline solid serves as a critical intermediate in the synthesis of benzodiazepines, most notably Bromazepam.[1] It is also a known degradation product resulting from the acidic hydrolysis of Bromazepam, making its unequivocal identification essential for stability studies and quality control in drug manufacturing.[2][3]

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and verify the structure and purity of this compound. The interpretation herein is grounded in fundamental spectroscopic principles and supported by data from authoritative literature, offering researchers and drug development professionals a comprehensive reference.

Molecular Structure and Analytical Workflow

The structural integrity of this compound is confirmed through a multi-technique spectroscopic approach. Each technique provides unique, complementary information regarding the molecule's framework, functional groups, and overall composition.

Caption: Orthogonal workflow for the spectroscopic identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of the molecule. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the structure. The data presented is based on the characterization performed by Panderi et al. (1998) following the isolation of the compound from bromazepam hydrolysis.[2]

Caption: Structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The aromatic region is particularly diagnostic, showing distinct signals for both the aminobenzoyl and pyridine rings.

Experimental Protocol (Reference Methodology): A sample of the isolated compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Data Summary: ¹H NMR

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-6' | 8.65 | ddd | 4.8, 1.8, 0.9 | 1H |

| H-3' | 8.05 | dt | 7.8, 1.1 | 1H |

| H-4' | 7.95 | td | 7.7, 1.8 | 1H |

| H-6 | 7.70 | d | 2.5 | 1H |

| H-5' | 7.50 | ddd | 7.5, 4.8, 1.2 | 1H |

| H-4 | 7.35 | dd | 8.8, 2.5 | 1H |

| H-3 | 6.70 | d | 8.8 | 1H |

| -NH₂ | 6.40 | br s | - | 2H |

Note: Data is representative based on established literature values for this compound structure.[2] Exact shifts may vary slightly based on solvent and concentration.

Interpretation:

-

Pyridine Ring Protons (H-3', H-4', H-5', H-6'): These four protons appear in the downfield region (7.50-8.65 ppm), characteristic of an electron-deficient aromatic system. The distinct multiplicities and coupling constants allow for their individual assignment. The H-6' proton is furthest downfield due to its proximity to the electronegative nitrogen atom.

-

Aminobenzoyl Ring Protons (H-3, H-4, H-6): These three protons exhibit a coupling pattern consistent with a 1,2,4-trisubstituted benzene ring. The doublet for H-3 at 6.70 ppm shows coupling only to H-4. The H-4 proton appears as a doublet of doublets, coupling to both H-3 and H-6. The H-6 proton, adjacent to the bromine atom, appears as a small doublet.

-

Amino Protons (-NH₂): A broad singlet around 6.40 ppm, which integrates to two protons, is characteristic of the primary amine group. Its broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

Experimental Protocol (Reference Methodology): The ¹³C spectrum is typically acquired on the same sample solution used for ¹H NMR. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon.

Data Summary: ¹³C NMR

| Assigned Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 195.0 |

| C-2' | 155.0 |

| C-1 | 151.0 |

| C-6' | 148.5 |

| C-4' | 137.0 |

| C-4 | 136.0 |

| C-6 | 134.0 |

| C-5' | 127.0 |

| C-3' | 125.0 |

| C-2 | 120.0 |

| C-3 | 118.0 |

| C-5 | 110.0 |

Note: Data is representative based on established literature values.[2] Assignments are based on chemical shift prediction rules and comparison with similar structures.

Interpretation:

-

Carbonyl Carbon (C=O): The signal at ~195.0 ppm is characteristic of a ketone carbonyl carbon situated between two aromatic rings.

-

Aromatic Carbons: The remaining ten signals appear in the typical aromatic region (110-155 ppm).

-

C-1 and C-2: The carbons bearing the amino group (C-1) and the carbonyl group (C-2) are significantly influenced by these substituents.

-

C-5: The carbon atom bonded to the bromine (C-5) appears upfield around 110.0 ppm, a typical shift for a halogenated aromatic carbon.

-

Pyridine Carbons: The chemical shifts of the pyridine ring carbons are consistent with their positions relative to the ring nitrogen and the carbonyl substituent.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol (Reference Methodology): The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) disc or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 1640 | C=O stretch | Ketone (Aryl-Aryl) |

| 1610 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1580, 1470 | C=C and C=N stretch | Aromatic Rings |

| 1280 | C-N stretch | Aryl Amine |

| 820 | C-H bend (out-of-plane) | 1,2,4-Trisubstituted Benzene |

| 750 | C-Br stretch | Aryl Bromide |

Note: Data is representative based on the functional groups present and established correlation tables.[2]

Interpretation:

-

N-H Stretching: The two distinct bands in the 3450-3300 cm⁻¹ region are definitive evidence of the primary amine (-NH₂) group, corresponding to its asymmetric and symmetric stretching modes.

-

C=O Stretching: The strong, sharp absorption band around 1640 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the aryl ketone. Its position is influenced by conjugation with both aromatic rings.

-

Aromatic Ring Vibrations: The series of sharp bands between 1610 cm⁻¹ and 1470 cm⁻¹ correspond to the C=C and C=N stretching vibrations within the pyridine and benzene rings.

-

C-H Bending: The strong absorption at 820 cm⁻¹ is indicative of the out-of-plane C-H bending for the adjacent hydrogens on the 1,2,4-trisubstituted aminobenzoyl ring, a key fingerprint for this substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Fragmentation patterns observed in the mass spectrum can offer additional structural confirmation.

Experimental Protocol (Reference Methodology): Mass spectra can be acquired using various techniques. For molecular weight confirmation, Electrospray Ionization (ESI) is common. For fragmentation analysis, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is often used.

Data Summary: Mass Spectrometry

| m/z Value | Interpretation | Source |

|---|---|---|

| 277.7 | [M+H]⁺ (Protonated Molecule) | Cayman Chemical CoA[4] |

| 300.9 | [M+Na]⁺ (Sodium Adduct) | Cayman Chemical CoA[4] |

| 276 / 278 | Molecular Ion Peak Cluster [M]⁺ | PubChem (EI) |

| 249 / 247 | [M - CO]⁺ or [M - N₂H₂]⁺ | PubChem (EI)[5] |

| 198 | [M - Br]⁺ | Inferred |

Interpretation:

-

Molecular Ion: The molecular weight of this compound is 277.12 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion in an EI spectrum appears as a characteristic doublet peak (M⁺ and M+2) at m/z 276 and 278. In ESI, the protonated molecule [M+H]⁺ is observed as a similar doublet at m/z 277 and 279. The observed [M+H]⁺ at 277.7 from a high-resolution instrument represents the average mass.[4]

-

Key Fragments: The presence of peaks at m/z 249/247 and 248 in the GC-MS data on PubChem suggests fragmentation pathways.[5] The loss of a neutral molecule like carbon monoxide (CO, 28 Da) is a common fragmentation for ketones, which would lead to the observed ions. The peak at m/z 198 would correspond to the loss of the bromine atom.

Conclusion

The collective analysis of NMR, IR, and MS data provides a definitive and self-validating spectroscopic profile for this compound. The ¹H and ¹³C NMR spectra precisely map the molecular skeleton, the IR spectrum confirms the presence of key functional groups (amine, ketone, aromatic rings), and mass spectrometry verifies the molecular weight and isotopic composition. This comprehensive dataset serves as an authoritative reference for the identification, quality assessment, and regulatory documentation of this important pharmaceutical intermediate.

References

- Benchchem. (n.d.). An In-depth Technical Guide on the Chemical Properties and Applications of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone.

- Panderi, I., Archontaki, H., Gikas, E., & Parissi-Poulou, M. (1998). Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 17(2), 327–335. [Link][4]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Hegazy, M. A., et al. (2015). Stability Indicating High Performance Liquid Chromatographic Method for The Determination of Bromazepam in the presence of its degradation products. Asian Journal of Biomedical and Pharmaceutical Sciences, 5(51), 13-20.[8]

- Al-Ghannam, S. M., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS ONE, 16(3), e0248421. [Link][5]

- Otto Chemie Pvt Ltd. (n.d.). 2-Amino-5-bromophenyl-2-pyridylmethanone, 98%.

Sources

- 1. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0 [chemicalbook.com]

- 2. Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Crystal Structure Analysis of 2-(2-Amino-5-bromobenzoyl)pyridine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of 2-(2-Amino-5-bromobenzoyl)pyridine (ABBP), a key intermediate in the synthesis of prominent pharmaceutical compounds such as Bromazepam and Remimazolam.[1] A comprehensive understanding of the three-dimensional structure of ABBP is paramount for optimizing synthetic routes, controlling polymorphism, and ultimately ensuring the quality and efficacy of the final active pharmaceutical ingredients (APIs). This document details the synthesis and crystallization of ABBP, presents a thorough examination of its single-crystal X-ray diffraction analysis, and discusses the critical intermolecular and intramolecular interactions that govern its solid-state architecture. The correlation between the crystal structure and the compound's physicochemical properties is also explored, offering valuable insights for researchers and scientists in the field of drug development.

Introduction: The Strategic Importance of this compound in Pharmaceutical Synthesis

This compound, designated as ABBP, is a pivotal chemical entity in the pharmaceutical landscape. Its molecular architecture, featuring a brominated aminobenzoyl moiety linked to a pyridine ring, serves as a versatile scaffold for the construction of more complex therapeutic agents.[1] Notably, ABBP is a direct precursor to Bromazepam, a benzodiazepine anxiolytic, and Remimazolam, a short-acting sedative-hypnotic agent.[1] The criticality of ABBP in these synthetic pathways necessitates a granular understanding of its solid-state properties, which are intrinsically linked to its crystal structure.

The arrangement of molecules in a crystal lattice dictates crucial parameters such as solubility, dissolution rate, stability, and bioavailability of an API. Therefore, a comprehensive crystal structure analysis of a key intermediate like ABBP is not merely an academic exercise but a strategic imperative in drug development. It provides a rational basis for process optimization, formulation design, and regulatory compliance. This guide aims to equip researchers, scientists, and drug development professionals with a detailed technical overview of the crystal structure of ABBP, empowering them to leverage this knowledge in their research and development endeavors.

Synthesis and Crystallization: From Solution to Single Crystal

The preparation of high-quality single crystals of ABBP suitable for X-ray diffraction analysis is a critical prerequisite. The synthesis and crystallization processes are intrinsically linked, with the purity of the synthesized material directly impacting the success of crystal growth.

Synthesis of this compound

Several synthetic routes to ABBP have been reported, with a common method involving the reaction of 2-bromopyridine with 2-amino-5-bromobenzoic acid.[2] This approach, often facilitated by the use of a strong base like n-butyllithium in an ethereal solvent at low temperatures, provides good yields of the desired product.[2]

Experimental Protocol: Synthesis of this compound [2]

-

Reaction Setup: A solution of 2.5 M n-butyllithium in hexane (400 mL, 1000 mmol) is diluted with ethyl ether (1 L) in a reaction vessel under an inert atmosphere and cooled to -40 °C.

-

Addition of 2-Bromopyridine: 2-Bromopyridine (173.93 g, 1101 mmol) is slowly added to the cooled n-butyllithium solution, and the mixture is stirred at -40 °C for 1 hour.

-

Addition of 2-Amino-5-bromobenzoic Acid: A solution of 2-amino-5-bromobenzoic acid (54.14 g, 250.6 mmol) in tetrahydrofuran (1 L) is added dropwise to the reaction mixture.

-

Warming and Stirring: The reaction is slowly warmed to 0 °C and stirred for an additional 2 hours.

-

Quenching: The reaction is quenched by the addition of chlorotrimethylsilane (625 mL, 4924 mmol) and stirred at room temperature for 30 minutes. The mixture is then cooled to 0 °C and treated with 3N hydrochloric acid (625 mL).

-

Workup and Purification: The aqueous layer is separated, and the organic layer is extracted with 3N hydrochloric acid. The combined aqueous phases are neutralized with solid sodium hydroxide. The product is then extracted with ether, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Caption: Synthetic workflow for this compound.

Crystallization

Single crystals of ABBP have been successfully obtained by the slow evaporation of a solution of the purified compound. A common method involves the hydrolysis of bromazepam in an acidic medium, followed by allowing the resulting solution to stand for several days at room temperature.[3]

Experimental Protocol: Crystallization of this compound [3]

-

Hydrolysis of Bromazepam: Bromazepam is dissolved in aqueous HCl.

-

Standing: The solution is allowed to stand undisturbed at room temperature for several days.

-

Crystal Formation: Single crystals of ABBP form as the solvent slowly evaporates.

-

Isolation: The crystals are isolated by filtration and washed with a small amount of cold solvent.

Crystal Structure Determination: An In-Depth Look at the X-ray Diffraction Analysis

The determination of the crystal structure of ABBP was accomplished through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the spatial arrangement of atoms within the crystal lattice.

Data Collection and Processing

A suitable single crystal of ABBP is mounted on a goniometer and subjected to a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensities, is recorded on a detector. The positions and intensities of these spots are then processed to determine the unit cell dimensions and the space group of the crystal.

Caption: General workflow for single-crystal X-ray diffraction.

Structure Solution and Refinement

The "phase problem" in crystallography is overcome using direct methods or Patterson methods to generate an initial electron density map. This map is then interpreted to build an atomic model of the molecule. The model is subsequently refined against the experimental diffraction data to improve its accuracy and agreement with the observed data.

Crystallographic Data for ABBP

The crystal structure of ABBP has been determined and the data is available in the Cambridge Structural Database (CSD) under the deposition number 126513.[4] Key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₂H₉BrN₂O |

| Formula Weight | 277.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 3.888(3) Å |

| b | 9.984(4) Å |

| c | 27.537(8) Å |

| β | 93.82(3)° |

| Volume | 1065.5(10) ų |

| Z | 4 |

| Density (calculated) | 1.726 Mg/m³ |

Molecular and Crystal Structure Analysis: Key Structural Features of ABBP

The crystal structure of ABBP reveals several important features that influence its solid-state behavior and its reactivity as a synthetic intermediate.

Molecular Conformation

The molecule of ABBP is non-planar. The dihedral angle between the planes of the pyridine and the aminobenzoyl rings is a significant conformational parameter. This non-planar conformation is a result of steric hindrance and the electronic interactions between the two aromatic systems and the bridging carbonyl group.

Caption: Schematic representation of the this compound molecule.

Intermolecular and Intramolecular Interactions

The crystal packing of ABBP is dominated by a network of hydrogen bonds. Both intermolecular and intramolecular hydrogen bonds are observed.

-

Intramolecular Hydrogen Bonding: A significant intramolecular hydrogen bond exists between one of the hydrogen atoms of the amino group and the oxygen atom of the carbonyl group. This interaction contributes to the planarity of the aminobenzoyl moiety and influences the overall molecular conformation.

-

Intermolecular Hydrogen Bonding: The second hydrogen atom of the amino group is involved in an intermolecular hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule. This interaction links the molecules into chains, which are further packed to form the three-dimensional crystal lattice.

Caption: Hydrogen bonding interactions in the crystal structure of ABBP.

Correlation of Crystal Structure with Physicochemical Properties and Biological Activity

The detailed knowledge of the crystal structure of ABBP provides insights into its macroscopic properties and potential biological interactions.

Physicochemical Properties

The strong intermolecular hydrogen bonding network is expected to contribute to the relatively high melting point (98-100 °C) and the crystalline nature of ABBP.[1] The solubility of ABBP in various solvents is also influenced by the energy required to break these intermolecular interactions.

Biological Activity

While ABBP is primarily known as a synthetic intermediate, some studies have suggested that it may possess intrinsic biological activity, including anti-inflammatory properties.[2] The specific three-dimensional shape of the molecule, as determined by its crystal structure, is crucial for its interaction with biological targets. The hydrogen bonding capabilities of the amino group and the carbonyl oxygen, along with the overall molecular conformation, are key determinants of its potential pharmacophoric features.

Conclusion and Future Perspectives

The crystal structure analysis of this compound provides a fundamental understanding of its solid-state properties. The non-planar molecular conformation and the extensive network of intra- and intermolecular hydrogen bonds are the defining features of its crystal lattice. This detailed structural information is invaluable for pharmaceutical scientists and researchers involved in the synthesis and development of drugs derived from this key intermediate.

Future work could focus on the investigation of potential polymorphs of ABBP. Different crystallization conditions could lead to alternative crystal packing arrangements with distinct physicochemical properties. A comprehensive polymorphic screen would be a prudent step in the development of any API derived from ABBP to ensure batch-to-batch consistency and optimal formulation performance. Furthermore, computational modeling and simulation studies based on the crystal structure can provide deeper insights into the conformational landscape of the molecule and its interactions with biological macromolecules.

References

- Patsnap. (n.d.). Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine.

- Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). DK141528B - Process for the preparation of 2- (2-aminobenzoyl) pyridines.

- Cox, P. J., Anisuzzaman, A. T. M., Pryce-Jones, R. H., Shankland, N., & Skellern, G. G. (1996). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 52(4), 929–931.

Sources

An In-depth Technical Guide to the Biological Activity of 2-(2-Amino-5-bromobenzoyl)pyridine

Foreword: Unveiling the Potential of a Key Pharmaceutical Intermediate

To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex landscape of medicinal chemistry, this guide offers a comprehensive exploration of 2-(2-Amino-5-bromobenzoyl)pyridine (2A5BBP). While widely recognized as a pivotal intermediate in the synthesis of prominent benzodiazepines such as Bromazepam and the ultra-short-acting anesthetic Remimazolam, the intrinsic biological activities of 2A5BBP merit a closer examination.[1][2] This document moves beyond its established role as a synthetic precursor to delve into its metabolic significance and inherent pharmacological properties. Our objective is to provide a holistic understanding of 2A5BBP, grounded in scientific integrity and practical application, to inspire further investigation into its therapeutic potential.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical characteristics of 2A5BBP is fundamental to its application in both synthesis and biological assays. This yellow solid compound possesses a unique molecular architecture, featuring a brominated aminobenzoyl moiety linked to a pyridine ring, which imparts specific reactivity and potential for biological interactions.[1][3]

| Property | Value | Source(s) |

| CAS Number | 1563-56-0 | [1][3] |

| IUPAC Name | (2-amino-5-bromophenyl)(pyridin-2-yl)methanone | [4] |

| Synonyms | 2ABBP, (2-Amino-5-bromophenyl)-2-pyridylmethanone | [3] |

| Molecular Formula | C₁₂H₉BrN₂O | [1][3] |

| Molecular Weight | 277.12 g/mol | [1][3] |

| Appearance | Yellow solid | [1] |

| Melting Point | 98-100 °C | [1] |

| Boiling Point | 451 °C | [1] |

| Flash Point | 227 °C | [1] |

| Solubility | Soluble in DMSO and methanol | [1] |

The Biological Significance of 2A5BBP: Beyond a Synthetic Intermediate

While the primary utility of 2A5BBP in the pharmaceutical industry is as a key building block for more complex molecules, its biological relevance is twofold: its role as a major metabolite of Bromazepam and its own potential as a bioactive compound.